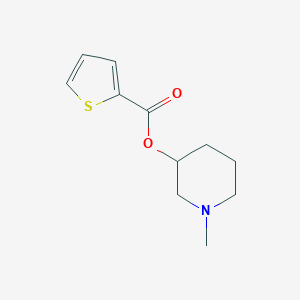
1-Methyl-3-piperidinyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-piperidinyl 2-thiophenecarboxylate, also known as MTPTC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of heterocyclic compounds, which are widely used in various fields, including medicinal chemistry, organic synthesis, and material science. MTPTC has been studied for its potential application in drug discovery, particularly in the treatment of neurological disorders such as Parkinson's disease.
Mécanisme D'action
1-Methyl-3-piperidinyl 2-thiophenecarboxylate acts by inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine in the brain. MAO-B inhibitors such as 1-Methyl-3-piperidinyl 2-thiophenecarboxylate prevent the breakdown of dopamine, leading to increased levels of dopamine in the brain. This increase in dopamine levels can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been shown to exhibit neuroprotective properties by inhibiting the activity of MAO-B. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. 1-Methyl-3-piperidinyl 2-thiophenecarboxylate has also been shown to exhibit antioxidant properties, which can protect neurons from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-piperidinyl 2-thiophenecarboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential application in drug discovery. However, there are also some limitations to the use of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for research on 1-Methyl-3-piperidinyl 2-thiophenecarboxylate. One area of interest is the development of more potent and selective MAO-B inhibitors based on the structure of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate. Another area of interest is the investigation of the potential therapeutic applications of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate in other neurological disorders, such as Alzheimer's disease. Additionally, there is a need for further studies to investigate the safety and toxicity of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate in vivo.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-piperidinyl 2-thiophenecarboxylate involves the reaction of 2-thiophenecarboxylic acid with 1-methylpiperidine in the presence of a suitable condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 1-Methyl-3-piperidinyl 2-thiophenecarboxylate.
Applications De Recherche Scientifique
1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been extensively studied for its potential application in drug discovery, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. It is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain, leading to motor symptoms such as tremors, rigidity, and bradykinesia. 1-Methyl-3-piperidinyl 2-thiophenecarboxylate has been shown to exhibit neuroprotective properties by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. Inhibition of MAO-B leads to increased levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease.
Propriétés
Formule moléculaire |
C11H15NO2S |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
(1-methylpiperidin-3-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-12-6-2-4-9(8-12)14-11(13)10-5-3-7-15-10/h3,5,7,9H,2,4,6,8H2,1H3 |
Clé InChI |
JCIYWNFSCWIQCD-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC(=O)C2=CC=CS2 |
SMILES canonique |
CN1CCCC(C1)OC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)
![N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}-2-pyridinecarboxamide](/img/structure/B252581.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)
![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)


![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)
